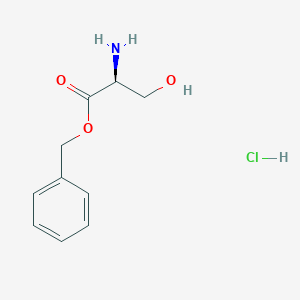

L-Serine benzyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

benzyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZWCDQAKCHOBX-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513241 | |

| Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60022-62-0 | |

| Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Serine Benzyl Ester Hydrochloride

L-Serine benzyl (B1604629) ester hydrochloride is a protected derivative of the amino acid L-serine, widely utilized as a critical intermediate and building block in organic synthesis, pharmaceutical development, and biochemical research.[1][2][3] Its structure features a benzyl ester group protecting the carboxylic acid moiety and a hydrochloride salt that enhances its stability and solubility in aqueous solutions.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Core Chemical Properties and Identifiers

The fundamental physicochemical properties of L-Serine benzyl ester hydrochloride are summarized below. These identifiers are essential for accurate substance identification and handling.

| Identifier | Value | Reference |

| CAS Number | 60022-62-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃NO₃ · HCl | [3][4] |

| Molecular Weight | 231.68 g/mol | [1][2][4] |

| InChI Key | MGZWCDQAKCHOBX-FVGYRXGTSA-N | [1][4] |

| Canonical SMILES | Cl.N--INVALID-LINK--C(=O)OCc1ccccc1 | [4] |

Quantitative physical and analytical data are crucial for experimental design and quality control. The data presented below have been compiled from various technical sources. Note the conflicting reports on optical rotation, which may be due to different measurement conditions (solvent, concentration).

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | ~175°C (with decomposition) | [1][2] |

| Solubility | Readily soluble in water | [1][2][5] |

| Optical Rotation | [α]D = -12° (c=4 in water) | [1] |

| Optical Rotation | [α]D²⁵ = +5.5° (c=1 in methanol) | [1] |

| Purity/Assay | ≥99% (TLC); ≥98% (HPLC) | [1][3][4] |

| Storage Temperature | -20°C to 8°C | [3][4][6] |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, purification, and analysis of this compound.

Synthesis via Acid-Catalyzed Esterification

The most common and straightforward method for synthesizing this compound is the direct esterification of L-serine with benzyl alcohol, using hydrochloric acid as a dual-purpose reagent.[1]

Methodology:

-

Reactant Mixture: Suspend L-serine in benzyl alcohol. Benzyl alcohol often serves as both the reactant and the solvent, which helps to minimize waste.[1]

-

Catalysis: Introduce hydrochloric acid (HCl). The acid catalyzes the esterification reaction between the carboxylic acid of L-serine and the hydroxyl group of benzyl alcohol. Simultaneously, it protonates the amino group of the serine derivative, forming the stable hydrochloride salt.[1]

-

Reaction Conditions: Heat the mixture under reflux conditions. Reaction times are typically in the range of 12 hours to achieve a high yield.[1]

-

Work-up: After the reaction is complete, the excess benzyl alcohol can be recycled via distillation.[1] The product is then isolated from the reaction mixture.

Purification by Crystallization

Achieving high purity (≥98%) is essential, particularly for pharmaceutical applications.[1][7] Crystallization is the preferred method for purification.

Methodology:

-

Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent. Given its high water solubility, aqueous solutions are common.

-

Anti-Solvent Addition: Introduce an anti-solvent, such as hexane (B92381) or diethyl ether, to induce precipitation of the hydrochloride salt.[1]

-

Temperature Gradient: Employ a gradual cooling profile, for instance, from 60°C down to 4°C. This controlled cooling promotes the formation of larger, purer crystals.[1]

-

Isolation: Collect the crystals by filtration, wash with a cold anti-solvent to remove residual impurities, and dry under a vacuum.

Analytical Characterization

Purity and identity are typically confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A common method for assessing purity involves a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).[1]

-

Thin-Layer Chromatography (TLC): Often used for rapid purity assessment and reaction monitoring, with a reported purity of ≥99%.[4]

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Used for structural confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while NMR provides detailed structural information.[1]

Chemical Reactions and Biological Role

This compound is a stable compound but can undergo specific reactions, which are central to its utility.

Key Chemical Reactions

-

Hydrolysis: The benzyl ester group can be cleaved under acidic or basic conditions to yield L-serine and benzyl alcohol. This deprotection step is fundamental to its use in peptide synthesis.[1]

-

Substitution: The free hydroxyl group on the serine backbone can participate in nucleophilic substitution reactions, allowing for the synthesis of various serine derivatives.[1]

Mechanism of Action and Metabolic Involvement

In biological systems or research applications, the primary mechanism of action involves its hydrolysis to L-serine.[1] L-serine is a non-essential amino acid that plays a crucial role in numerous metabolic pathways, including:

-

Protein Synthesis: As a fundamental building block of proteins.

-

Neurotransmitter Production: It is a precursor to neurotransmitters like glycine (B1666218) and D-serine.[1][3]

-

Biosynthesis: It is involved in the synthesis of purines, pyrimidines, and other amino acids like cysteine and tryptophan.

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several scientific fields.

-

Peptide Synthesis: It is widely used as a protected amino acid building block. The benzyl ester provides robust protection for the carboxyl group during peptide coupling reactions and can be removed under specific conditions.[3][7]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key starting material or intermediate in the synthesis of complex organic molecules with potential therapeutic or agricultural applications.[1][2]

-

Neuroscience Research: Due to its relationship with L-serine, it is used in studies related to neurotransmitter pathways and the development of neuroprotective agents.[3]

-

Biochemical Assays: The compound can be used as a substrate in enzymatic reactions to study enzyme kinetics and activity.[3]

-

Cosmetic Formulations: Its derivative, L-serine, is used in cosmetic products for its skin-hydrating and repairing properties.[3]

Safety and Handling

Proper handling and storage are necessary to ensure safety and maintain the integrity of the compound.

| Safety Aspect | Information | Reference |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and a Type N95 (US) dust mask are recommended. | [4][5][6] |

| Storage Class | 11 - Combustible Solids. | [4][6] |

| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water). | [4][6] |

References

An In-depth Technical Guide to L-Serine Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Serine benzyl (B1604629) ester hydrochloride, a critical intermediate in pharmaceutical and biochemical research. It covers the molecule's core properties, detailed experimental protocols, and its applications in drug development, with a focus on data presentation and process visualization.

Core Molecular Data

L-Serine benzyl ester hydrochloride is a protected derivative of the amino acid L-serine, where the carboxylic acid group is masked as a benzyl ester and the amino group is salified as a hydrochloride. This protection strategy enhances its solubility in organic solvents and makes it a valuable building block in synthetic chemistry.[1][2]

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1][3] |

| Molecular Weight | 231.68 g/mol | [3] |

| CAS Number | 60022-62-0 | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~175°C (with decomposition) | [4] |

| Solubility | Readily soluble in water and methanol. | [1][3][4] |

| Optical Rotation | [α]D ≈ -12° (c=4 in water) | [4] |

| Purity (Typical) | ≥98% (HPLC/TLC) | [2][5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research.

The most common method for synthesizing this compound is the direct Fischer-Speier esterification of L-serine with benzyl alcohol, using an acid catalyst.[1] Hydrochloric acid is often used as it serves as both the catalyst and the source of the hydrochloride salt.[4]

Protocol:

-

Reaction Setup: Suspend L-serine in a mixture of benzyl alcohol and a non-polar solvent like benzene (B151609) or cyclohexane (B81311) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or introduce anhydrous hydrochloric acid gas.[6][7] If using HCl, it will also form the final salt.

-

Reaction Conditions: Heat the mixture to reflux (typically 80–120°C) for several hours (e.g., 5-24 hours).[4][6] The water formed during the esterification is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude product is then precipitated by adding a non-polar solvent like diethyl ether.[6]

-

Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether to remove excess benzyl alcohol and other impurities, and dried under vacuum.

Caption: Synthesis workflow for this compound.

For achieving high purity (≥99%), recrystallization is a standard procedure.

Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble, such as ethanol (B145695) or methanol.[6]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Induce crystallization if necessary by scratching the inside of the flask or adding a seed crystal.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

The identity and purity of the synthesized compound must be validated using standard analytical techniques.

Table 2: Analytical Methods

| Method | Purpose | Expected Results |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A major peak corresponding to the product, with purity typically >98%.[8] |

| TLC (Thin-Layer Chromatography) | Quick purity check and reaction monitoring. | A single spot with an Rf value distinct from starting materials. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation. | Characteristic peaks for the benzyl group (~7.3 ppm), the serine backbone protons, and the hydroxyl/amine protons.[6] |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight confirmation. | A parent ion peak corresponding to the mass of the protonated molecule (m/z ≈ 196.09, for the free base).[4] |

Applications in Drug Development and Research

This compound is a strategic asset in the synthesis of complex biomolecules and therapeutics.[8]

Its primary application is as a C-terminally protected amino acid building block in peptide synthesis.[2] The benzyl ester group effectively protects the carboxylic acid from participating in unwanted side reactions during peptide bond formation. It can be deprotected under mild hydrogenolysis conditions, which preserves the integrity of other sensitive functional groups in the peptide chain.

Caption: Role in solid-phase peptide synthesis (SPPS) workflow.

As a derivative of L-serine, this compound is used in studies related to neurotransmitter pathways.[2] L-serine is a precursor to several important molecules in the central nervous system, including glycine (B1666218) and D-serine, which are co-agonists at NMDA receptors. Using protected forms like the benzyl ester allows for more controlled delivery or targeted chemical modifications in experimental models.[2]

The compound serves as a versatile intermediate for synthesizing a range of pharmaceuticals beyond peptides. Its functional groups (amine, hydroxyl, and the protected carboxylate) can be selectively modified. It has been used in the preparation of protease inhibitors, including those targeting HIV-1 protease.

The molecule can undergo several key reactions, making it a versatile synthetic intermediate.

-

Hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to regenerate L-serine and benzyl alcohol.[4] This reaction is fundamental for deprotection in multi-step syntheses.

-

Substitution: The primary hydroxyl group of the serine moiety can undergo nucleophilic substitution, allowing for the attachment of other chemical groups to form various derivatives.[4]

Caption: Key chemical transformations of the title compound.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. This compound | 60022-62-0 | Benchchem [benchchem.com]

- 5. This compound | 60022-62-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. kilobio.com [kilobio.com]

An In-depth Technical Guide to L-Serine Benzyl Ester Hydrochloride: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of L-Serine benzyl (B1604629) ester hydrochloride. This compound is a critical building block and intermediate in various fields, including peptide synthesis, pharmaceutical development, and biochemical research.[1][2] Its utility stems from the temporary protection of the carboxylic acid group of L-serine, allowing for selective reactions at other functional sites.[3]

Chemical Structure and Identification

L-Serine benzyl ester hydrochloride is a protected derivative of the amino acid L-serine. The structure features a benzyl ester group attached to the carboxyl moiety and a hydrochloride salt formed with the amino group.[3] This salt form enhances the compound's solubility in aqueous media.[1]

-

IUPAC Name: (S)-benzyl 2-amino-3-hydroxypropanoate hydrochloride

-

Synonyms: L-Ser-OBzl·HCl, L-β-Hydroxyalanine benzyl ester hydrochloride[2][4]

-

Chemical Formula: C₁₀H₁₄ClNO₃[1]

Below is a diagram illustrating the logical relationship of the compound's core components.

Caption: Core components of this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1][2] Key quantitative data are summarized in the table below.

| Property | Value | Method/Notes |

| Molecular Formula | C₁₀H₁₃NO₃ · HCl | - |

| Molecular Weight | 231.68 g/mol | - |

| Appearance | White to off-white powder/crystals | Visual Inspection |

| Melting Point | ~170 - 178 °C (decomposes) | Literature values vary slightly[1][2][3] |

| Solubility | Readily soluble in water | [1][3] |

| Optical Rotation | [α]D ≈ -12° to -13° (c=1 to 4 in water) | Polarimetry[3] |

| Purity (Assay) | ≥98% to ≥99% | TLC, HPLC[2][5] |

| Storage Temperature | -20°C to 8°C | Recommended for stability[2][5] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through the direct esterification of L-serine. Alternative methods involving intermediate protection or activation steps are also employed, particularly in more complex synthetic routes.

Method 1: Direct Acid-Catalyzed Esterification

This is the most straightforward and common method. It involves the reaction of L-serine with benzyl alcohol in the presence of an acid catalyst. The acid, typically hydrochloric acid (HCl), serves both to catalyze the esterification and to form the final hydrochloride salt.[1][3]

The general workflow for this synthesis is depicted below.

Caption: General workflow for direct esterification synthesis.

Method 2: Acyl Chloride-Mediated Esterification

For instances where direct esterification may be inefficient, L-serine can first be converted to a more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). This intermediate then readily reacts with benzyl alcohol.[3]

| Parameter | Method 1: Direct Esterification (HCl) | Method 1: Direct Esterification (Benzenesulfonic Acid) | Method 2: Acyl Chloride Intermediate |

| Starting Material | L-Serine | L-Serine | L-Serine |

| Esterifying Agent | Benzyl Alcohol | Benzyl Alcohol | Benzyl Alcohol |

| Catalyst/Reagent | Hydrochloric Acid (HCl) | Benzenesulfonic Acid | Thionyl Chloride (SOCl₂) |

| Solvent | Benzyl Alcohol (as reagent/solvent) | Benzene (B151609) | Anhydrous Dichloromethane |

| Temperature | Reflux (80–100°C)[3] | Reflux[6] | N/A (multi-step) |

| Reaction Time | 12–24 hours[3] | 5 hours[6] | N/A (multi-step) |

| Reported Yield | 72 ± 5% (typical) | >85%[6] | >95% (for methyl ester analog)[3] |

Experimental Protocols

Protocol 1: Direct Esterification using Benzenesulfonic Acid

This protocol is adapted from a procedure for synthesizing the benzenesulfonate (B1194179) salt, which follows the same esterification principle.[6] The final product can be converted to the hydrochloride salt if desired.

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents:

-

L-Serine (5.25 g, 50 mmol)

-

Benzenesulfonic acid monohydrate (10.84 g, 62 mmol)

-

Benzyl alcohol (25 mL)

-

Benzene (50 mL)

-

Diethyl ether (Et₂O)

-

Ethanol (for recrystallization)

-

-

Procedure: a. Combine L-serine, benzenesulfonic acid, benzyl alcohol, and benzene in the flask. b. Heat the mixture to reflux and stir for 5 hours, collecting the water byproduct in the Dean-Stark trap. c. After the reaction is complete, remove the remaining solvent by distillation. d. Add 100 mL of diethyl ether to the residue and shake vigorously for 2 hours to induce solidification. e. Store the mixture at 4°C overnight to complete crystallization. f. Filter the solid product, wash with cold diethyl ether, and air dry. g. For further purification, recrystallize the product from hot ethanol.

Protocol 2: Synthesis via N-Boc Protection and Benzylation

This multi-step protocol is adapted from methods used for preparing related serine derivatives and offers high yields and purity.[7][8]

-

Step A: N-Boc Protection of L-Serine a. Dissolve L-serine (5.2 g, 50.0 mmol) in a mixture of 1M NaOH (50 mL) and 1,4-dioxane (B91453) (100 mL). b. Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (13.1 g, 60.0 mmol). c. Allow the mixture to warm to room temperature and stir for 24 hours. d. Evaporate the 1,4-dioxane, acidify the remaining aqueous layer with 1M HCl, and extract with ethyl acetate. e. Dry the combined organic layers and concentrate to yield N-(tert-butoxycarbonyl)-L-serine.

-

Step B: Benzyl Ester Formation a. Dissolve the N-Boc-L-serine from Step A in dimethylformamide (DMF). b. Add cesium carbonate to form the cesium salt of the protected amino acid. c. Add benzyl bromide to the mixture and stir until the reaction is complete (monitored by TLC). This reaction forms N-Boc-L-serine benzyl ester.[8]

-

Step C: Deprotection to Yield Final Product a. Dissolve the N-Boc-L-serine benzyl ester from Step B in a suitable solvent like dichloromethane. b. Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to remove the Boc protecting group.[7][8] c. Stir the reaction mixture at room temperature for 2 hours.[7] d. Remove the solvent under reduced pressure. e. Purify the resulting residue by trituration or recrystallization from a suitable solvent system (e.g., ether) to obtain this compound as a solid.

Applications in Research and Development

This compound is a valuable reagent with diverse applications:

-

Peptide Synthesis: It serves as a fundamental building block, enabling the incorporation of serine residues into peptide chains during solid-phase or solution-phase synthesis.[2]

-

Pharmaceutical Intermediates: It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][3]

-

Neurotransmitter Research: The compound is used in studies of neurotransmitter pathways involving serine.[2]

-

Biochemical Assays: It can be employed in assays to measure the activity of certain enzymes.[2]

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 60022-62-0 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]

- 6. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of L-Serine Benzyl Ester Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Serine benzyl (B1604629) ester hydrochloride (H-Ser-OBzl·HCl), a critical intermediate in pharmaceutical and biochemical research. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug delivery systems. This document collates available solubility data, outlines experimental protocols for its determination, and illustrates relevant chemical workflows.

Introduction to L-Serine Benzyl Ester Hydrochloride

This compound is a protected derivative of the amino acid L-serine, where the carboxylic acid group is masked as a benzyl ester and the amino group is salified as a hydrochloride. This protection strategy enhances its utility in various synthetic applications, particularly in peptide synthesis, by preventing unwanted side reactions.[1][2] Its role as a building block for bioactive molecules and its potential in neuroprotective studies make its physicochemical properties, especially solubility, a subject of significant interest for researchers.[2]

Solubility Profile

Table 1: Quantitative and Qualitative Solubility of this compound and Related Analogs

| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Source |

| This compound | Water | Not Specified | Soluble / Readily Soluble | Qualitative | [1][3][4][5] |

| This compound | Methanol (B129727) | Not Specified | Soluble | Qualitative | [1] |

| This compound | Dichloromethane | Not Specified | Soluble | Qualitative | [1] |

| L-Serine Methyl Ester Hydrochloride | Water | Not Specified | 50 mg/mL | Quantitative | [6] |

| L-Serine Methyl Ester Hydrochloride | Methanol | Not Specified | Soluble | Qualitative | [6] |

| L-Serine Methyl Ester Hydrochloride | DMSO | Not Specified | 100 mg/mL (with sonication) | Quantitative | [7] |

Note: Data for methyl ester analogs are provided for comparative reference, suggesting a similar trend in solubility for the benzyl ester.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific organic solvent, the following gravimetric method is recommended. This protocol is adapted from general procedures for determining the solubility of amino acids and their derivatives.[8][9]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (powder)

-

Solvent of interest (e.g., Methanol, Ethanol, DMSO, Dichloromethane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. An "excess" ensures that undissolved solid remains after equilibration.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed (tared) vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the tared vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60°C). Alternatively, use a vacuum desiccator.

-

Continue drying until a constant weight is achieved.

-

Weigh the vial with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial tare weight of the vial from the final weight.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)

-

The workflow for this protocol is visualized in the diagram below.

Application in Peptide Synthesis

The solubility of this compound is a critical parameter in solution-phase peptide synthesis. For a successful coupling reaction, the protected amino acid must be fully dissolved in the reaction solvent to ensure it is available to react with the N-terminus of the growing peptide chain. Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents in this context. Poor solubility can lead to incomplete reactions, low yields, and complex purification challenges.

The diagram below illustrates a typical peptide coupling step where the solubility of the amino acid ester is crucial.

Conclusion

This compound exhibits good solubility in water and polar organic solvents like methanol and dichloromethane.[1][3] This characteristic is fundamental to its application as a versatile intermediate in organic and peptide synthesis.[1] For applications requiring precise concentration control or exploring novel reaction systems, quantitative determination of its solubility is essential. The experimental protocol provided in this guide offers a reliable method for researchers to establish these values in their specific solvent systems, thereby enabling more efficient and reproducible synthetic outcomes.

References

- 1. This compound | 60022-62-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 6. L-Serine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

L-Serine Benzyl Ester Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Serine benzyl (B1604629) ester hydrochloride. Understanding the chemical stability of this important amino acid derivative is critical for its effective use in research, peptide synthesis, and pharmaceutical development. This document outlines the known degradation pathways, provides guidance on appropriate storage, and details experimental protocols for stability assessment.

Core Concepts: Stability Profile

L-Serine benzyl ester hydrochloride is a protected form of the amino acid L-serine, widely used as a building block in the synthesis of peptides and other bioactive molecules.[1] Its stability is a key factor in ensuring the integrity and purity of resulting products. The primary degradation pathway for this compound is hydrolysis of the ester bond, which can be catalyzed by acidic or basic conditions. This reaction yields L-serine and benzyl alcohol.[2]

While benzyl esters are generally considered to offer better stability compared to their methyl ester counterparts, careful handling and storage are still necessary to minimize degradation.[2] Forced degradation studies, a common practice in the pharmaceutical industry, are employed to investigate the intrinsic stability of a compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure.[3][4][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₃ | Chem-Impex |

| Molecular Weight | 231.68 g/mol | Sigma-Aldrich[8] |

| Appearance | White to off-white crystalline powder | Chem-Impex[1] |

| Melting Point | Approximately 175°C (with decomposition) | Benchchem[2] |

| Solubility | Readily soluble in water | Benchchem[2] |

| Optical Rotation | [α]D = -12° (c = 4 in water) | Benchchem[2] |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is essential. The following conditions are recommended based on information from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to <-15°C is commonly recommended for long-term storage. Storage at 0-8°C is also cited. | Low temperatures slow down the rate of potential degradation reactions, primarily hydrolysis. |

| Atmosphere | Store in a cool, dry, and well-ventilated area. | Minimizes exposure to moisture, which can promote hydrolysis. Good ventilation prevents the accumulation of any potential vapors. |

| Container | Keep in a tightly closed container. | Prevents the ingress of moisture and atmospheric contaminants. |

| Light Exposure | While specific photostability data is limited, it is good practice to store in a light-resistant container. | As a general precaution for chemical compounds, protection from light minimizes the risk of photolytic degradation. |

Potential Degradation Pathways

The primary mechanism of degradation for this compound is the hydrolysis of the ester linkage. This can be influenced by several factors, which are typically investigated in forced degradation studies.

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

While specific quantitative stability data for this compound is not extensively published, this section provides detailed, exemplary protocols for conducting forced degradation studies to generate such data. These protocols are based on general ICH guidelines for stability testing.[3]

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Stability-Indicating HPLC Method

A crucial component of a stability study is a validated analytical method that can separate the parent compound from its degradation products. The following is an example of a reversed-phase HPLC (RP-HPLC) method that could be developed and validated for this purpose.

Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

-

Data acquisition and processing software.

Chromatographic Conditions (Example): | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 mm x 250 mm, 5 µm particle size | | Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | | Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 5 | | | 20 | 95 | | | 25 | 95 | | | 26 | 5 | | | 30 | 5 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 210 nm | | Injection Volume | 10 µL | | Diluent | Mobile Phase A / Water:Acetonitrile (50:50) |

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Forced Degradation Protocols

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] The conditions below are starting points and may need to be adjusted based on the observed stability of the compound.

4.3.1. Acid Hydrolysis

-

Prepare a solution of this compound in 0.1 M hydrochloric acid at a concentration of approximately 1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521).

-

Dilute the samples with the diluent to a suitable concentration for HPLC analysis.

-

Analyze the samples by the stability-indicating HPLC method.

4.3.2. Base Hydrolysis

-

Prepare a solution of this compound in 0.1 M sodium hydroxide at a concentration of approximately 1 mg/mL.

-

Maintain the solution at room temperature.

-

Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, and 8 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the samples with the diluent to a suitable concentration for HPLC analysis.

-

Analyze the samples by the stability-indicating HPLC method.

4.3.3. Oxidative Degradation

-

Prepare a solution of this compound in 3% hydrogen peroxide at a concentration of approximately 1 mg/mL.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

Dilute the samples with the diluent to a suitable concentration for HPLC analysis.

-

Analyze the samples by the stability-indicating HPLC method.

4.3.4. Thermal Degradation

-

Place a known amount of solid this compound in a vial.

-

Heat the sample in a calibrated oven at 80°C.

-

At specified time points (e.g., 24, 48, 72 hours), remove a portion of the solid, dissolve it in the diluent to a known concentration, and analyze by HPLC.

-

Alternatively, thermal stability can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature and identify thermal events.[9]

4.3.5. Photolytic Degradation

-

Expose a solution of this compound (e.g., 1 mg/mL in water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, prepare the samples for HPLC analysis and compare the chromatograms of the exposed and control samples.

Summary of Stability Data

Table 1: Exemplary Summary of Forced Degradation Data for this compound

| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Major Degradation Products |

| Control | 24 | 99.8 | 0.2 | - |

| 0.1 M HCl, 60°C | 2 | 95.2 | 4.8 | L-Serine, Benzyl Alcohol |

| 8 | 85.1 | 14.9 | L-Serine, Benzyl Alcohol | |

| 24 | 65.7 | 34.3 | L-Serine, Benzyl Alcohol | |

| 0.1 M NaOH, RT | 1 | 90.3 | 9.7 | L-Serine, Benzyl Alcohol |

| 4 | 70.5 | 29.5 | L-Serine, Benzyl Alcohol | |

| 8 | 50.1 | 49.9 | L-Serine, Benzyl Alcohol | |

| 3% H₂O₂, RT | 24 | 98.5 | 1.5 | Unidentified polar impurities |

| Heat (80°C, solid) | 72 | 99.1 | 0.9 | Minor impurities |

| Photolysis (ICH Q1B) | - | 99.5 | 0.5 | - |

Note: The data in this table is illustrative and intended to serve as a template. Actual results will vary based on experimental conditions.

Conclusion

This compound is a moderately stable compound, with the primary degradation pathway being hydrolysis of the ester bond. To ensure its quality and purity, it is imperative to store the compound in a tightly sealed container at low temperatures (ideally -20°C) in a dry environment. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies as outlined in this guide is recommended. The development and validation of a stability-indicating analytical method are critical for accurately quantifying the compound and its degradation products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 60022-62-0 | Benchchem [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. sgs.com [sgs.com]

- 8. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]

- 9. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

An In-depth Technical Guide to the Mechanism of Action of L-Serine Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Serine benzyl (B1604629) ester hydrochloride is a protected derivative of the non-essential amino acid L-serine. In biological systems, its primary mechanism of action is attributed to its rapid hydrolysis to L-serine and benzyl alcohol. Consequently, the biological effects observed are predominantly those of L-serine. This guide delineates the current understanding of L-serine's mechanism of action, with a significant focus on its neuroprotective properties. L-serine exerts its effects through multiple pathways, including the activation of glycine (B1666218) receptors and the PI3K/Akt signaling cascade, leading to reduced excitotoxicity, inflammation, and apoptosis in the central nervous system. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols for pertinent assays, and visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Hydrolysis to L-Serine

L-Serine benzyl ester hydrochloride serves as a pro-drug, efficiently delivering L-serine into biological systems. The ester linkage is susceptible to hydrolysis by esterases present in the body, yielding L-serine and benzyl alcohol.[1] L-serine is the biologically active moiety responsible for the observed pharmacological effects.

Neuroprotective Effects of L-Serine

A substantial body of research has focused on the neuroprotective effects of L-serine in various models of neurological damage, particularly cerebral ischemia and traumatic brain injury. The key mechanisms underlying these protective effects are detailed below.

Activation of Glycine Receptors

L-serine acts as an agonist at the glycine binding site of strychnine-sensitive glycine receptors, which are ligand-gated chloride channels.[1][2] Activation of these receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane. This hyperpolarization counteracts excessive neuronal depolarization, thereby reducing excitotoxicity, a major contributor to neuronal damage in ischemic conditions.[1][2] The neuroprotective effects of L-serine in models of cerebral ischemia have been shown to be blocked by the glycine receptor antagonist strychnine, confirming the involvement of this pathway.[1]

Modulation of the PI3K/Akt Signaling Pathway

L-serine has been demonstrated to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[3] Activated Akt can phosphorylate and inactivate several pro-apoptotic targets, including Bad and caspase-9. Furthermore, this pathway is implicated in reducing neuroinflammation by modulating microglial and astrocyte activation.[2][3]

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, plays a significant role in the secondary injury cascade following brain injury. L-serine has been shown to mitigate this inflammatory response by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] This anti-inflammatory effect is, at least in part, mediated by the modulation of microglial polarization towards an anti-inflammatory M2 phenotype.[2]

Quantitative Data on the Neuroprotective Efficacy of L-Serine

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of L-serine.

| In Vivo Model | Species | L-Serine Dosage | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | 56, 168, 504 mg/kg, i.p. | Dose-dependent reduction in neurological deficit score and infarct volume. Significant effects observed at 168 mg/kg and 504 mg/kg. | [4] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | 168 mg/kg, i.p. | Reduced brain water content, blood-brain barrier permeability, neuronal loss, and expression of activated caspase-3. | [1] |

| Traumatic Brain Injury (TBI) | Mouse | 114, 342, 1027 mg/kg, i.p. | Dose-dependent decrease in neurological deficit score, brain water content, lesion volume, and neuronal loss. | [5] |

| Traumatic Brain Injury (TBI) | Mouse | 1027 mg/kg, i.p. | Reduced levels of inflammatory markers (TNF-α, IL-1β, IL-6) and numbers of activated astrocytes and microglia. | [5] |

| In Vitro Model | Cell Type | Insult | L-Serine Concentration | Key Findings | Reference |

| Primary Hippocampal Neurons | Rat | Hypoxia (1% O2) | Not specified | Increased cell viability and inhibited lactate (B86563) dehydrogenase (LDH) leakage. | [1] |

| Primary Hippocampal Neurons | Rat | Glutamate (1 mM) | Not specified | Increased cell viability and inhibited LDH leakage. | [1] |

| HT22 Hippocampal Neurons | Mouse | DMNQ (oxidative stress) | 7.5-20 mM | Dose-dependent suppression of ROS elevation, ER stress, and apoptosis. | [6] |

Signaling Pathways and Experimental Workflows

L-Serine Neuroprotective Signaling Pathway

Caption: L-Serine neuroprotective signaling pathways.

Experimental Workflow for In Vivo Cerebral Ischemia Study

Caption: Workflow for in vivo MCAO studies.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for in vitro neuroprotection assays.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats via intraluminal filament occlusion of the middle cerebral artery.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

4-0 silk suture

-

Silicone-coated 4-0 monofilament nylon suture

-

Microvascular clips

-

Surgical microscope

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully separate the arteries from the surrounding nerves.

-

Ligate the distal end of the ECA.

-

Place a temporary ligature on the CCA and a microvascular clip on the ICA.

-

Make a small incision in the ECA stump.

-

Introduce the silicone-coated monofilament suture through the ECA incision and into the ICA until it occludes the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).

-

Remove the temporary ligature on the CCA.

-

After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Close the incision and allow the animal to recover.

Primary Hippocampal Neuron Culture

This protocol outlines the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate-E medium

-

Papain and DNase I

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates or coverslips

Procedure:

-

Euthanize the pregnant rat and harvest the E18 embryos.

-

Dissect the hippocampi from the embryonic brains in ice-cold Hibernate-E medium.

-

Mince the hippocampal tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto poly-D-lysine coated plates or coverslips at the desired density.

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

Western Blot for Phosphorylated Akt (p-Akt)

This protocol describes the detection of phosphorylated Akt (Ser473) in cell lysates by Western blotting.

Materials:

-

Cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody: Rabbit anti-p-Akt (Ser473)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagent

Procedure:

-

Lyse cells in ice-cold RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-Akt antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL reagent and an imaging system.

-

Normalize the p-Akt signal to total Akt or a loading control like β-actin.

Nissl Staining for Neuronal Viability

This protocol is for staining neurons in brain sections to assess neuronal loss.

Materials:

-

Paraffin-embedded or frozen brain sections

-

0.1% Cresyl Violet solution

-

Ethanol (B145695) series (100%, 95%, 70%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate paraffin (B1166041) sections through xylene and a graded ethanol series to water. For frozen sections, bring to room temperature.

-

Stain sections in 0.1% Cresyl Violet solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in 95% ethanol until the background is clear and neurons are well-defined.

-

Dehydrate through 100% ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Healthy neurons will appear stained with a distinct nucleus and Nissl substance in the cytoplasm.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

-

Cell culture supernatant

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plate

-

Plate reader

Procedure:

-

Collect cell culture supernatant from treated and control wells.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cytotoxicity as the percentage of LDH release compared to a maximum LDH release control (lysed cells).

Conclusion

This compound acts as a precursor to L-serine, which has demonstrated significant neuroprotective potential in preclinical models of neurological disorders. Its mechanism of action is multifaceted, involving the activation of inhibitory glycine receptors and the pro-survival PI3K/Akt signaling pathway. These actions culminate in the reduction of excitotoxicity, neuroinflammation, and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its active metabolite, L-serine. Further research is warranted to fully elucidate its clinical utility in the treatment of neurodegenerative diseases and acute brain injuries.

References

- 1. Preparation of primary hippocampal neurons [protocols.io]

- 2. Culture of mouse/rat primary neurons [bio-protocol.org]

- 3. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 5. ronaldschulte.nl [ronaldschulte.nl]

- 6. benchchem.com [benchchem.com]

The Benzyl Group in L-Serine Benzyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serine benzyl (B1604629) ester hydrochloride is a critical reagent in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. The strategic incorporation of a benzyl group as a protecting element for the carboxylic acid functionality of L-serine offers significant advantages in multi-step synthetic pathways. This technical guide provides an in-depth analysis of the pivotal role of the benzyl group, detailing its application, the quantitative aspects of its introduction and removal, and comprehensive experimental protocols.

Introduction

In the intricate process of synthesizing complex molecules such as peptides and pharmaceuticals, the selective protection and deprotection of reactive functional groups is paramount. L-Serine, with its trifunctional nature (amino, carboxyl, and hydroxyl groups), presents a classic challenge that necessitates a robust protecting group strategy. L-Serine benzyl ester hydrochloride serves as a valuable building block where the carboxylic acid is masked as a benzyl ester. This protection prevents its unwanted participation in reactions targeting other parts of the molecule, most notably the formation of an amide bond at the N-terminus. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1][2]

The benzyl group is a well-established protecting group for carboxylic acids due to its stability across a wide range of reaction conditions, including acidic and basic environments, and its susceptibility to removal under specific, mild conditions.[3] This orthogonality is a cornerstone of many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).

The Role of the Benzyl Group as a Protecting Group

The primary function of the benzyl group in this compound is to act as a protecting group for the carboxylic acid. This protection is crucial for preventing the carboxyl group from undergoing unwanted reactions, such as:

-

Self-polymerization of the amino acid.

-

Side reactions during the coupling of the amino acid's N-terminus to a growing peptide chain.

The benzyl ester linkage is stable to the acidic conditions often used to remove N-terminal protecting groups like the tert-butoxycarbonyl (Boc) group, a key feature of the widely used Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis strategy.[3][4]

The chemical structure and the protective role of the benzyl group are illustrated in the diagram below.

References

- 1. cem.hu [cem.hu]

- 2. Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 4. peptide.com [peptide.com]

L-Serine Benzyl Ester Hydrochloride: An In-depth Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of L-Serine benzyl (B1604629) ester hydrochloride, a key building block in peptide synthesis. It is intended for researchers, scientists, and drug development professionals who are new to the field of peptide synthesis or wish to deepen their understanding of this versatile reagent. This document details the properties, applications, and experimental protocols associated with L-Serine benzyl ester hydrochloride, with a focus on practical implementation in both solid-phase and solution-phase peptide synthesis.

Introduction to this compound

This compound (H-Ser-OBzl·HCl) is a derivative of the amino acid L-serine where the carboxylic acid group is protected as a benzyl ester and the amino group is in the form of a hydrochloride salt.[1][2] This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions and ensure the controlled formation of peptide bonds.[3] The benzyl ester provides robust protection of the C-terminus, which is stable to the conditions used for the removal of common N-terminal protecting groups like Boc and Fmoc.[4][5]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous and some organic solvents, making it a convenient and widely used starting material for the synthesis of peptides containing a C-terminal serine residue.[1][2] Its application is prevalent in both traditional solution-phase peptide synthesis and the more common solid-phase peptide synthesis (SPPS).[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and reaction setup.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [2] |

| Molecular Weight | 231.68 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~175 °C (decomposes) | [1][2] |

| Solubility | Soluble in water | [1][2] |

| Optical Rotation | [α]²⁰/D ≈ -12° (c=4 in water) | [1] |

| CAS Number | 60022-62-0 | [1] |

Core Applications in Peptide Synthesis

This compound is primarily used as a starting material for the incorporation of a C-terminal serine residue in a peptide sequence. The benzyl ester serves as a semi-permanent protecting group for the carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the growing peptide chain is anchored to a solid support (resin).[5] While H-Ser-OBzl·HCl itself is not directly attached to the resin, its protected derivatives, Nα-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH) and Nα-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), are the standard reagents used. The benzyl group in these derivatives protects the side-chain hydroxyl group of serine.[8][9] The principles of using a benzyl ester for C-terminal protection are highly relevant to the Boc/Bzl SPPS strategy, where benzyl-based protecting groups are used for both the C-terminus and side chains.[5][6]

Solution-Phase Peptide Synthesis

Solution-phase synthesis is a classical method where all reactants are dissolved in a suitable solvent.[7][10] H-Ser-OBzl·HCl is a common starting material for the C-terminal residue in this approach.[11] The synthesis proceeds by coupling an N-protected amino acid to the free amino group of H-Ser-OBzl·HCl, followed by deprotection of the N-terminus to allow for the next coupling step.[12]

Experimental Protocols

The following are detailed, generalized protocols for the use of serine derivatives with benzyl protection in peptide synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis using H-Ser-OBzl·HCl

This protocol describes the coupling of an N-terminally protected alanine (B10760859) (Boc-Ala-OH) to this compound.

Materials:

-

This compound (H-Ser-OBzl·HCl)

-

N-Boc-L-Alanine (Boc-Ala-OH)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[11]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[11]

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Neutralization of H-Ser-OBzl·HCl:

-

Dissolve H-Ser-OBzl·HCl (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.[11]

-

-

Activation of Boc-Ala-OH:

-

In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.[11]

-

Cool the solution to 0 °C in an ice-water bath.

-

Add DCC (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]

-

Stir the mixture at 0 °C for 45 minutes.

-

-

Coupling:

-

Filter the DCU precipitate from the activated Boc-Ala-OH solution.

-

Add the filtrate containing the activated amino acid to the neutralized H-Ser-OBzl·HCl solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.[11]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Boc-Ala-Ser-OBzl).

-

Purify the crude product by silica (B1680970) gel column chromatography or recrystallization.[11]

-

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle for Serine Incorporation

This protocol details a single cycle for adding a Boc-Ser(Bzl)-OH residue to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-Ser(Bzl)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[1]

-

DIPEA

-

DMF

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with a fresh portion of the same solution for 20-30 minutes to remove the N-terminal Boc group.[1]

-

Wash the resin sequentially with DCM, isopropanol, and DMF.

-

-

Neutralization:

-

Neutralize the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).[1]

-

Wash the resin with DMF to remove excess base.

-

-

Coupling:

-

In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) and HBTU (2-4 equivalents) in DMF.[1]

-

Add DIPEA (4-8 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.[4]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.[1]

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[4]

-

This cycle is repeated for each subsequent amino acid.

Protocol 3: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle for Serine Incorporation

This protocol details a single cycle for adding an Fmoc-Ser(Bzl)-OH residue. Note that in standard Fmoc chemistry, the side chain of serine is typically protected with a tert-butyl (tBu) group (Fmoc-Ser(tBu)-OH). However, Fmoc-Ser(Bzl)-OH can be used if benzyl protection is specifically required.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Fmoc-Ser(Bzl)-OH

-

HBTU

-

DIPEA

-

DMF

-

20% Piperidine (B6355638) in DMF

Procedure:

-

Deprotection:

-

Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.[4]

-

Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[4]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test.[4]

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[4]

-

Protocol 4: Deprotection of Benzyl Ester

The final step after peptide assembly is the cleavage of the peptide from the resin (in SPPS) and/or the removal of protecting groups. The benzyl ester is typically removed under strong acidic conditions or by catalytic hydrogenolysis.

Method A: Strong Acid Cleavage (e.g., with HF)

-

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.

-

The peptide-resin is treated with anhydrous HF, often with scavengers like anisole, to cleave the peptide from the resin and simultaneously remove benzyl-based side-chain protecting groups.[2][5]

Method B: Catalytic Hydrogenolysis

-

This is a milder method suitable for solution-phase synthesis or for peptides cleaved from the resin with their side-chain protecting groups intact.[2][4]

-

Procedure:

-

Dissolve the protected peptide in a suitable solvent like methanol, ethanol, or THF.[4][11]

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-20% by weight of the peptide).[4][11]

-

Evacuate the reaction vessel and backfill with hydrogen gas (H₂), often from a balloon. Repeat this process three times.[4]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by HPLC or TLC until the starting material is consumed.

-

Filter the mixture through Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to obtain the deprotected peptide.

-

Quantitative Data and Reagent Comparison

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. The following table compares the performance of common coupling reagents for the formation of a peptide bond.

| Coupling Reagent | Additive | Typical Yield (%) | Reaction Time (hours) | Key Advantages & Disadvantages | References |

| DCC | HOBt | 80-95 | 2-12 | Adv: Inexpensive and effective. Disadv: Forms insoluble DCU byproduct, not ideal for SPPS.[13][14][15] | |

| EDC | HOBt | 90-98 | 2-8 | Adv: Water-soluble carbodiimide (B86325) and byproduct, simplifying workup. Disadv: Can be less effective for sterically hindered couplings.[15] | |

| HBTU | DIPEA (Base) | >95 | 0.5-2 | Adv: Fast, efficient, and widely used in automated SPPS. Byproducts are soluble. Disadv: More expensive than carbodiimides.[1][16][17] | |

| HATU | DIPEA (Base) | >98 | 0.5-2 | Adv: Highly reactive, excellent for difficult or sterically hindered couplings, low racemization. Disadv: Most expensive option.[17][18][19] |

Potential Side Reactions

When using this compound or its derivatives, several side reactions can occur, which may affect the purity and yield of the final peptide.

-

Racemization: The activation of the carboxylic acid group can lead to the loss of stereochemical integrity at the α-carbon, particularly if excessive base is used or during prolonged activation times. The addition of HOBt or its derivatives helps to suppress racemization.[18][20]

-

Premature Cleavage: In Boc-SPPS, the repeated treatments with TFA can cause some premature cleavage of the benzyl ester linkage to the resin, leading to loss of peptide chains.[2]

-

Alkylation: During final cleavage with strong acids like HF, the generated benzyl cation can alkylate nucleophilic side chains, especially those of tryptophan and tyrosine. The use of scavengers is crucial to minimize this.[2]

-

N-O Acyl Shift: Under acidic conditions, the peptide backbone can rearrange at serine residues, where the acyl group shifts from the amide nitrogen to the side-chain oxygen, forming an ester linkage. This is a reversible reaction.[18]

-

Aspartimide Formation: In sequences containing Asp-Ser, the side chain of aspartic acid can cyclize with the backbone amide nitrogen, especially under basic or acidic conditions.[20]

Purification and Characterization

After synthesis and cleavage, the crude peptide must be purified and its identity confirmed.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides. A C18 column is typically used with a gradient of water and acetonitrile, often containing 0.1% TFA as an ion-pairing agent to improve peak shape.[21][22][23]

-

Characterization:

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the desired peptide and to identify impurities.[21][24]

-

HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the final product.[21][25]

-

Amino Acid Analysis: Can be performed to confirm the amino acid composition of the synthesized peptide.

-

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound and its N-protected derivatives are indispensable tools in the synthesis of serine-containing peptides. The benzyl ester provides reliable protection for the C-terminus or the serine side chain, compatible with both Boc/Bzl and, to a lesser extent, Fmoc/tBu strategies. A thorough understanding of the experimental protocols, the performance of different coupling reagents, and potential side reactions is crucial for the successful synthesis of high-purity peptides. This guide provides a foundational framework for researchers and professionals to effectively utilize this important building block in their peptide synthesis endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. benchchem.com [benchchem.com]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. peptide.com [peptide.com]

- 21. hplc.eu [hplc.eu]

- 22. agilent.com [agilent.com]

- 23. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

physicochemical characteristics of L-Serine benzyl ester hydrochloride

An In-depth Technical Guide on the Physicochemical Characteristics of L-Serine Benzyl (B1604629) Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine benzyl ester hydrochloride is a protected derivative of the amino acid L-serine, a crucial building block in the synthesis of peptides and other bioactive molecules.[1][2] Its benzyl ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in aqueous media, making it a versatile reagent in biochemical research and pharmaceutical development.[1][2][3] This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and its application in synthetic workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are critical for its handling, application in synthesis, and for the development of analytical methods.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [2][3][4] |

| Molecular Formula | C₁₀H₁₄ClNO₃ (or C₁₀H₁₃NO₃ · HCl) | [1][2][4][5][6][7] |

| Molecular Weight | 231.68 g/mol | [1][4][5][6][7] |

| Melting Point | ~175°C (with decomposition); 170 - 178°C | [1][2][3][5] |

| Solubility | Readily soluble in water. Soluble in methanol (B129727) and dichloromethane. | [1][3][5][8] |

| Optical Rotation | [α]D = -12° (c=4 in water) | [1][5] |

| Storage | Store at 0 - 8°C or -20°C in a dry, well-ventilated place. | [2][4][8] |

Spectroscopic Data (Expected)

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons of the benzyl group (~7.3 ppm).- Protons of the benzyl CH₂ group.- Protons on the α- and β-carbons of the serine backbone.- Exchangeable protons from the amine (NH₃⁺) and hydroxyl (OH) groups. |

| ¹³C NMR | - Carbonyl carbon of the ester (~170-175 ppm).- Aromatic carbons of the benzyl group.- Carbons of the benzyl CH₂ group.- α- and β-carbons of the serine backbone. |

| IR Spectroscopy | - Strong C=O stretching band from the ester group (~1735 cm⁻¹).- Broad O-H and N-H stretching bands.- C-H stretching from aromatic and aliphatic groups.- C-O stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the free base (C₁₀H₁₃NO₃) after loss of HCl. |

Experimental Protocols

The following sections detail generalized protocols for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[9]

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed in a capillary tube and compacted to a height of 2-3 mm.[10][11]

-

Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) is used.[9][10]

-

Measurement:

-

For an unknown compound, a rapid heating ramp (10-20°C/minute) is used to determine an approximate melting range.[10][11]

-

A second, more precise measurement is performed with a fresh sample, heating at a slow rate (1-2°C/minute) starting from approximately 20°C below the approximate melting point.[9][10][11]

-

-